2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
Description
2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a piperazine ring
Properties
IUPAC Name |
2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-18-7-2-14(12-17(18)22)13-19-8-10-20(11-9-19)15-3-5-16(6-4-15)21(23)24/h2-7,12,22H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCLKKXNMAPOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-methoxy-5-nitrophenol with 4-(4-nitrophenyl)piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters
Scientific Research Applications
2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
- 2-methoxy-5-nitrophenol
- 4-(4-nitrophenyl)piperazine
Uniqueness
2-methoxy-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a methoxy group and a nitrophenyl group allows for diverse chemical reactivity and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
